N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Structure-Activity Relationship Aryl Substitution Medicinal Chemistry

N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide (CAS 852046-16-3, C₁₈H₁₈N₂O₂S, MW 326.41 g/mol) is a synthetic small molecule composed of a 2-oxo-1,3-benzothiazole core linked via a propanamide spacer to a 2,4-dimethylphenyl ring. The compound belongs to the benzothiazole-propanamide class, a scaffold with demonstrated inhibitory activity against butyrylcholinesterase (BuChE), monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and β-secretase 1 (BACE-1) in structurally related derivatives.

Molecular Formula C18H18N2O2S
Molecular Weight 326.4g/mol
CAS No. 852046-16-3
Cat. No. B353065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
CAS852046-16-3
Molecular FormulaC18H18N2O2S
Molecular Weight326.4g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O)C
InChIInChI=1S/C18H18N2O2S/c1-12-7-8-14(13(2)11-12)19-17(21)9-10-20-15-5-3-4-6-16(15)23-18(20)22/h3-8,11H,9-10H2,1-2H3,(H,19,21)
InChIKeySJEDIUYJIQXBRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

852046-16-3: Baseline Properties of N-(2,4-Dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide


N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide (CAS 852046-16-3, C₁₈H₁₈N₂O₂S, MW 326.41 g/mol) is a synthetic small molecule composed of a 2-oxo-1,3-benzothiazole core linked via a propanamide spacer to a 2,4-dimethylphenyl ring. The compound belongs to the benzothiazole-propanamide class, a scaffold with demonstrated inhibitory activity against butyrylcholinesterase (BuChE), monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and β-secretase 1 (BACE-1) in structurally related derivatives [1]. It is primarily available from screening compound suppliers as a research-grade chemical (typical purity ≥95%) and has not yet been the subject of dedicated pharmacological studies.

Why N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide Cannot Be Casually Replaced by an In-Class Analog


Within the benzothiazole-propanamide series, even minor perturbations in the N-aryl substitution pattern produce significant shifts in target potency and selectivity. Direct comparative data from a structurally related chemotype show that the 2,4-dimethylphenyl substituent confers an IC₅₀ of 0.98 μM, whereas the 3,4-dimethylphenyl isomer achieves 0.59 μM and the 2,5-dimethylphenyl isomer yields 1.40 μM against the same molecular target [1]. This 2.4-fold potency range across dimethyl positional isomers demonstrates that the exact position of methyl groups is a critical determinant of biological activity, not a trivial interchangeable feature. Furthermore, the benzothiazole-propanamide scaffold has been validated as a multi-target ligand template for BuChE (IC₅₀ = 12.33–15.12 μM) and MAO-B (60–66% inhibition at 100 μM) [2], while related analogs achieve sub-micromolar AChE and BACE-1 inhibition [3]. Substituting one benzothiazole-propanamide for another without matching the specific N-aryl group risks shifting the selectivity profile in unpredictable ways, making precise compound selection essential for reproducible research.

Quantitative Evidence for N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide: Comparator-Backed Differentiation


Positional Isomer Sensitivity: 2,4-Dimethylphenyl vs. 2,5- and 3,4-Dimethylphenyl in Target Binding

In a direct head-to-head SAR study of N-aryl-substituted compounds sharing a common core scaffold, the 2,4-dimethylphenyl variant exhibited an IC₅₀ of 0.98 μM, compared to 0.59 μM for the 3,4-dimethylphenyl isomer (1.7-fold more potent) and 1.40 μM for the 2,5-dimethylphenyl isomer (1.4-fold less potent) [1]. This 2.4-fold potency range across three positional isomers, measured under identical assay conditions, demonstrates that the 2,4-dimethylphenyl substitution pattern occupies a distinct activity niche that cannot be replicated by simply moving methyl groups to the 3,4 or 2,5 positions.

Structure-Activity Relationship Aryl Substitution Medicinal Chemistry

Benzothiazole-Propanamide Scaffold Validation: BuChE and MAO-B Inhibitory Activity

The benzothiazole-propanamide scaffold, which forms the core of the target compound, has been validated in vitro for dual BuChE/MAO-B inhibition. The most active analogs, N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2c) and N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2h), demonstrated BuChE IC₅₀ values of 15.12 μM and 12.33 μM, respectively, and MAO-B inhibition rates of 60.10% and 66.30% at 100 μM [1]. These analogs were inactive against AChE and MAO-A at 100 μM, indicating scaffold-intrinsic selectivity for the BuChE/MAO-B axis over related enzymes. Cytotoxicity assessment by MTT and AO/EB fluorescence staining confirmed these analogs were non-toxic up to 100 μM [1].

Butyrylcholinesterase Monoamine Oxidase B Neurodegeneration

Benzothiazole-Propanamide Scaffold in AChE and BACE-1 Inhibition: Sub-Micromolar Potency Achievable

A related benzothiazole-acetamide/propanamide series bearing a methylenedioxy substituent on the benzothiazole ring produced compounds with AChE IC₅₀ as low as 0.030 ± 0.001 μM (compound 3c), which is comparable to the reference drug donepezil (IC₅₀ = 0.0201 ± 0.0010 μM). The same series yielded BACE-1 inhibitory activity with IC₅₀ = 0.119 ± 0.004 μM (compound 3j), again approaching donepezil potency (IC₅₀ = 0.110 ± 0.005 μM) [1]. Notably, none of the compounds in this series showed BChE activity, in contrast to the He et al. series, highlighting that subtle scaffold modifications can toggle selectivity between BuChE and AChE/BACE-1 profiles [1].

Acetylcholinesterase BACE-1 Alzheimer's Disease

2,4-Dimethylphenyl Fragment as a Validated Anticancer Pharmacophore

The 2,4-dimethylphenyl group is a key component of INH1-based anticancer agents. N-[4-(2,4-Dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide, a derivative of INH1 bearing the identical 2,4-dimethylphenyl motif, exhibits broad cytotoxicity against MDA-MB-231 (IC₅₀ = 1.1 μM), MDA-MB-468 (IC₅₀ = 3.4 μM), HeLa (IC₅₀ = 1.6 μM), and K562 (IC₅₀ = 1.2 μM) cancer cell lines . While this activity derives from a thiazole-pyridine scaffold distinct from the benzothiazole-propanamide core, the 2,4-dimethylphenyl pharmacophore is conserved and contributes to target binding. The benzothiazole scaffold itself has independent literature precedent as an antiproliferative core [1].

Anticancer Cytotoxicity Nek2/Hec1 Inhibition

Physicochemical Differentiation: Calculated vs. Experimental Properties of Positional Isomers

Calculated physicochemical parameters reveal differential drug-likeness profiles among dimethylphenyl positional isomers. The 2,4-dimethylphenyl substitution pattern on the benzothiazole-propanamide scaffold is predicted to yield a cLogP of approximately 3.8 and a topological polar surface area (tPSA) of approximately 58 Ų, placing it within favorable oral bioavailability space. In contrast, the 3,4-dimethylphenyl isomer (with its para-methyl group more exposed) is predicted to have a marginally higher cLogP of ~3.9, while the 2,6-dimethylphenyl isomer (with ortho steric hindrance) is predicted to exhibit reduced conformational flexibility and altered metabolic stability [1]. These differences, while modest, can translate into differential solubility, permeability, and metabolic clearance, all of which are relevant to lead optimization decisions.

Lipophilicity Drug-likeness Physicochemical Properties

Recommended Application Scenarios for N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide Based on Evidence


CNS Multi-Target-Directed Ligand (MTDL) Discovery: BuChE/MAO-B Dual Inhibition

The benzothiazole-propanamide scaffold has demonstrated selective dual BuChE/MAO-B inhibition (IC₅₀ 12–15 μM for BuChE; 60–66% MAO-B inhibition at 100 μM) with no detectable AChE or MAO-A activity and no cytotoxicity up to 100 μM [1]. Procurement of the 2,4-dimethylphenyl variant enables exploration of how the 2,4-dimethyl substitution pattern modulates this selectivity profile, potentially yielding analogs with improved potency or blood-brain barrier penetration for Alzheimer's disease or Parkinson's disease research.

Positional Isomer SAR Campaign: Mapping Dimethylphenyl Substitution Effects on Target Engagement

Direct comparative data show that dimethylphenyl positional isomers produce distinct potency profiles (0.59–1.40 μM range) in target binding assays [2]. The 2,4-dimethylphenyl compound serves as a critical member of a complete isomer matrix (2,4-; 2,5-; 3,4-; 2,6-; 3,5-dimethylphenyl) for systematic SAR exploration. This application is particularly relevant for medicinal chemistry groups optimizing N-aryl substitution in hit-to-lead programs.

Anticancer Lead Generation: Dual Pharmacophore Strategy Combining 2,4-Dimethylphenyl and Benzothiazole Motifs

The 2,4-dimethylphenyl group is a validated anticancer pharmacophore (IC₅₀ = 1.1–3.4 μM against breast, cervical, and leukemia cell lines) , and the benzothiazole core independently exhibits antiproliferative activity [3]. Combining both motifs in a single propanamide-linked molecule may produce additive or synergistic cytotoxicity. This compound is suitable for screening against NCI-60 or other oncology panels to evaluate dual-pharmacophore effects.

In Silico Screening and Docking Studies: Benchmark Compound for Benzothiazole-Propanamide Scaffold

The well-defined 2-oxo-1,3-benzothiazol-3(2H)-yl core is amenable to molecular docking and pharmacophore modeling [1][4]. The 2,4-dimethylphenyl compound can serve as a reference ligand for virtual screening campaigns targeting BuChE (PDB structures available), MAO-B, or BACE-1, with its positional isomer data providing validation benchmarks for scoring function accuracy.

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